molecular formula C22H24N4O3S B2933125 N-benzyl-4-(4-cyano-5-(isobutylamino)oxazol-2-yl)-N-methylbenzenesulfonamide CAS No. 941003-80-1

N-benzyl-4-(4-cyano-5-(isobutylamino)oxazol-2-yl)-N-methylbenzenesulfonamide

Cat. No. B2933125
CAS RN: 941003-80-1
M. Wt: 424.52
InChI Key: YIYBSODURLOYAI-UHFFFAOYSA-N
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Description

N-benzyl-4-(4-cyano-5-(isobutylamino)oxazol-2-yl)-N-methylbenzenesulfonamide, also known as BIM-8, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications. This compound has shown promising results in various scientific research studies, including cancer therapy, inflammation, and neurological disorders.

Scientific Research Applications

Synthesis of Imidazoles

Imidazoles are crucial components in a variety of functional molecules used in everyday applications. The compound can be utilized in the regiocontrolled synthesis of substituted imidazoles, which are key heterocycles in the development of new pharmaceuticals and materials .

Development of 2-Aminoquinazoline Derivatives

The compound serves as a precursor in the synthesis of 2-aminoquinazoline derivatives through acid-mediated annulation reactions. These derivatives are known for their significant biological and pharmaceutical properties, including anti-inflammatory, antibacterial, antiviral, antimalarial, and anticancer activities .

Antimicrobial Applications

N-benzyl-4-(4-cyano-5-(isobutylamino)oxazol-2-yl)-N-methylbenzenesulfonamide can be part of the synthesis of new antimicrobial agents. Its structural framework is beneficial in studying pharmacological activities against drug-resistant pathogens .

Anticancer Drug Development

The compound’s molecular structure allows it to be used in the creation of anticancer drugs. Its ability to interact with various biological targets makes it a valuable asset in combating cancer cell resistance to treatment .

properties

IUPAC Name

N-benzyl-4-[4-cyano-5-(2-methylpropylamino)-1,3-oxazol-2-yl]-N-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3S/c1-16(2)14-24-22-20(13-23)25-21(29-22)18-9-11-19(12-10-18)30(27,28)26(3)15-17-7-5-4-6-8-17/h4-12,16,24H,14-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIYBSODURLOYAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=C(N=C(O1)C2=CC=C(C=C2)S(=O)(=O)N(C)CC3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-4-(4-cyano-5-(isobutylamino)oxazol-2-yl)-N-methylbenzenesulfonamide

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